molecular formula C6H5BrFNO B3110843 3-Amino-6-bromo-2-fluorophenol CAS No. 1807171-06-7

3-Amino-6-bromo-2-fluorophenol

Cat. No.: B3110843
CAS No.: 1807171-06-7
M. Wt: 206.01 g/mol
InChI Key: URXFNLDWQZCOLF-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-fluorophenol is an aromatic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-fluorophenol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorophenol followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromo or fluoro substituents under specific conditions.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-bromo-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-fluorophenol in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    3-Amino-2-fluorophenol: Lacks the bromo substituent, leading to different reactivity and properties.

    6-Bromo-2-fluorophenol:

    3-Amino-6-chloro-2-fluorophenol: Similar structure but with a chloro substituent instead of bromo, which can alter its reactivity and biological activity.

Uniqueness: 3-Amino-6-bromo-2-fluorophenol is unique due to the combination of amino, bromo, and fluoro substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

3-amino-6-bromo-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXFNLDWQZCOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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